molecular formula C21H19N3O7 B4966779 (5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4966779
M. Wt: 425.4 g/mol
InChI Key: KFGJLRSAAMBRCS-OVCLIPMQSA-N
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Description

The compound “(5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of a pyrimidine derivative with a substituted benzaldehyde. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydroxide or potassium carbonate. The reaction mixture is often heated to facilitate the formation of the desired product.

  • Step 1: Synthesis of Pyrimidine Derivative

    • Starting materials: Urea, malonic acid, and substituted benzaldehyde.
    • Reaction conditions: Reflux in ethanol with a catalytic amount of acid.
  • Step 2: Condensation Reaction

    • Starting materials: Pyrimidine derivative and 4,5-dimethoxy-2-nitrobenzaldehyde.
    • Reaction conditions: Reflux in ethanol with a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxides or other oxidized products.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and materials science. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for further study in medicinal chemistry.

Medicine

The compound’s potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Further research is needed to fully understand its biological activity and therapeutic potential.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Altering Cellular Pathways: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4,5-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The unique combination of functional groups in “(5E)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” sets it apart from similar compounds. The presence of both nitro and methoxy groups, along with the pyrimidine core, provides a distinct chemical profile that could lead to unique biological and chemical properties.

Properties

IUPAC Name

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7/c1-11-5-6-14(7-12(11)2)23-20(26)15(19(25)22-21(23)27)8-13-9-17(30-3)18(31-4)10-16(13)24(28)29/h5-10H,1-4H3,(H,22,25,27)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGJLRSAAMBRCS-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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